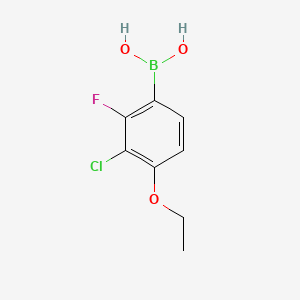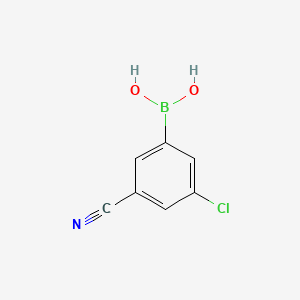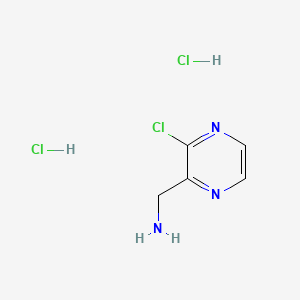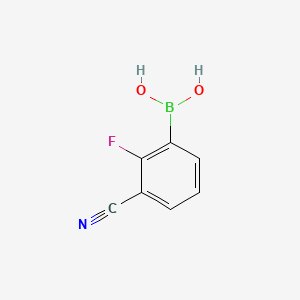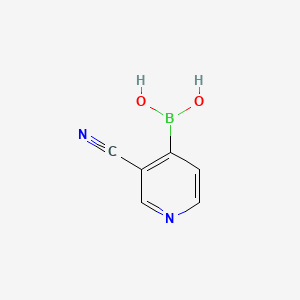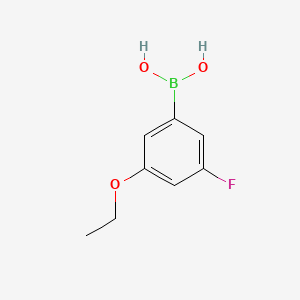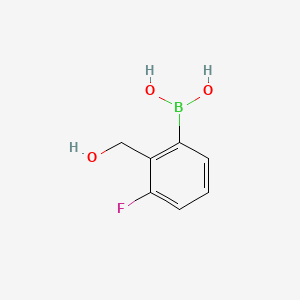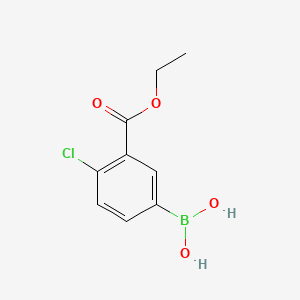
(4-氯-3-(乙氧羰基)苯基)硼酸
描述
(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid is an organic compound with the molecular formula C9H10BClO4. It is a boronic acid derivative, characterized by the presence of a phenyl ring substituted with a chlorine atom, an ethoxycarbonyl group, and a boronic acid group. This compound is used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology .
科学研究应用
(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid has diverse applications in scientific research:
作用机制
Target of Action
The primary target of 4-Chloro-3-(ethoxycarbonyl)phenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the palladium (II) complex through a process known as transmetalation .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 4-Chloro-3-(ethoxycarbonyl)phenylboronic acid acts as a nucleophile . It is transferred from boron to palladium during the transmetalation process . This interaction results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 4-Chloro-3-(ethoxycarbonyl)phenylboronic acid . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of suitable transport mechanisms.
Result of Action
The result of the action of 4-Chloro-3-(ethoxycarbonyl)phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds . The compound’s action can also contribute to the oxidative hydroxylation for the preparation of phenols .
Action Environment
The action, efficacy, and stability of 4-Chloro-3-(ethoxycarbonyl)phenylboronic acid are influenced by several environmental factors. These include the reaction conditions, such as temperature and pH, and the presence of other reactants. For instance, the Suzuki–Miyaura cross-coupling reaction requires exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
准备方法
Synthetic Routes and Reaction Conditions
(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-iodobenzoic acid ethyl ester with triisopropyl borate in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of (4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions
(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenols.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It participates in nucleophilic substitution reactions.
Cross-Coupling: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate
Major Products
Phenols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling
相似化合物的比较
Similar Compounds
4-Ethoxycarbonylphenylboronic acid: Similar structure but lacks the chlorine substituent.
4-Chlorophenylboronic acid: Similar structure but lacks the ethoxycarbonyl group.
4-Carboethoxybenzeneboronic acid: Another name for 4-Ethoxycarbonylphenylboronic acid.
Uniqueness
(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid is unique due to the presence of both chlorine and ethoxycarbonyl substituents on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it particularly useful in specific synthetic applications and research contexts .
属性
IUPAC Name |
(4-chloro-3-ethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO4/c1-2-15-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQMEDIXHJXOND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657420 | |
| Record name | [4-Chloro-3-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-46-2 | |
| Record name | 1-Ethyl 5-borono-2-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Chloro-3-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



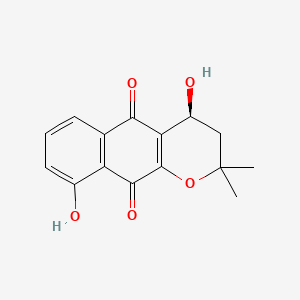
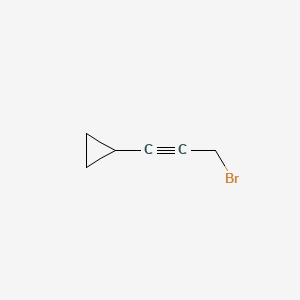

![1-Azabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B591647.png)
